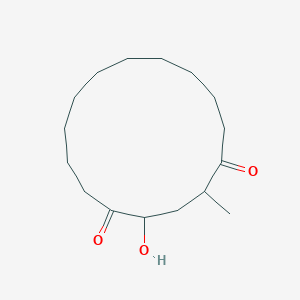
2-Hydroxy-4-methylcyclopentadecane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-methylcyclopentadecane-1,5-dione is an organic compound that belongs to the class of cycloalkanones. This compound features a cyclopentadecane ring with two ketone groups at positions 1 and 5, a hydroxyl group at position 2, and a methyl group at position 4. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methylcyclopentadecane-1,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a long-chain dicarboxylic acid, followed by selective functionalization of the resulting cycloalkanone. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methylcyclopentadecane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in a diketone structure.
Reduction: The ketone groups can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2,4-dioxocyclopentadecane.
Reduction: Formation of 2-hydroxy-4-methylcyclopentadecane-1,5-diol.
Substitution: Formation of various substituted cyclopentadecane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-4-methylcyclopentadecane-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methylcyclopentadecane-1,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. Additionally, the compound’s lipophilic nature allows it to penetrate cell membranes, affecting intracellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methylcyclohexanone
- 4-Hydroxy-2-cyclopentenone
- 2-Hydroxy-4-methylcycloheptanone
Uniqueness
2-Hydroxy-4-methylcyclopentadecane-1,5-dione is unique due to its larger ring size and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity compared to smaller cycloalkanones. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62151-55-7 |
|---|---|
Molecular Formula |
C16H28O3 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
2-hydroxy-4-methylcyclopentadecane-1,5-dione |
InChI |
InChI=1S/C16H28O3/c1-13-12-16(19)15(18)11-9-7-5-3-2-4-6-8-10-14(13)17/h13,16,19H,2-12H2,1H3 |
InChI Key |
XSUXTLTVKGRATL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)CCCCCCCCCCC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















